molecular formula C15H23N3OS B11802581 4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11802581
M. Wt: 293.4 g/mol
InChI Key: FXCGSIJVSLWNAN-UHFFFAOYSA-N
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Description

4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and a tert-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the piperazine ring and the tert-butylthio group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
  • 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

Uniqueness

4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific structural features, such as the position of the tert-butylthio group and the methyl group on the pyridine ring

Properties

Molecular Formula

C15H23N3OS

Molecular Weight

293.4 g/mol

IUPAC Name

4-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C15H23N3OS/c1-12-9-14(16-10-13(12)20-15(2,3)4)18-7-5-17(11-19)6-8-18/h9-11H,5-8H2,1-4H3

InChI Key

FXCGSIJVSLWNAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)N2CCN(CC2)C=O

Origin of Product

United States

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